3-Methyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid
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Overview
Description
3-Methyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid is a thiophene derivative with a molecular formula of C7H9NO4S2. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-Methyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . This method is favored for its efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Methyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid
- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
- 5-Chloro-3-(methylsulfamoyl)-2-thiophenecarboxylic acid methyl ester
Uniqueness
3-Methyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9NO4S2 |
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Molecular Weight |
235.3 g/mol |
IUPAC Name |
3-methyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO4S2/c1-4-3-5(14(11,12)8-2)13-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) |
InChI Key |
NCCBYYUEQJOEDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC)C(=O)O |
Origin of Product |
United States |
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